ethyl 4-oxo-4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)butanoate

Descripción

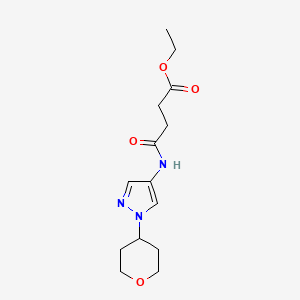

Ethyl 4-oxo-4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)butanoate is a heterocyclic ester featuring a pyrazole core substituted with a tetrahydro-2H-pyran-4-yl group and linked via an amino bridge to a 4-oxobutanoate ester. This compound’s structure combines multiple functional groups:

- Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, known for hydrogen-bonding capacity and metabolic stability.

- Tetrahydro-2H-pyran-4-yl group: A six-membered oxygen-containing ring, enhancing solubility and influencing pharmacokinetics.

- 4-Oxobutanoate ester: A keto-ester moiety that may confer reactivity in nucleophilic additions or enzyme interactions.

Propiedades

IUPAC Name |

ethyl 4-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-2-21-14(19)4-3-13(18)16-11-9-15-17(10-11)12-5-7-20-8-6-12/h9-10,12H,2-8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMIBKCCEBEZJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CN(N=C1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Ethyl 4-oxo-4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)butanoate, identified by CAS Number 1705975-35-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 309.36 g/mol . The structure includes a pyrazole ring, which is known for various biological activities, particularly in the modulation of enzyme activity and receptor interactions.

The biological activity of this compound may be attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs play critical roles in numerous physiological processes and are significant targets for drug development. The compound's structure suggests it may influence intracellular signaling pathways by modulating calcium ion levels and other second messengers .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some pyrazole derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Studies have indicated that pyrazole compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, warranting further investigation into their mechanisms and efficacy as anticancer agents.

Research Findings and Case Studies

A review of literature reveals several studies highlighting the biological activities of similar compounds:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals due to its unique structural features, which may interact with biological targets effectively.

Anticancer Properties

Recent studies indicate that derivatives of ethyl 4-oxo compounds exhibit anticancer activity. For instance, compounds similar to ethyl 4-oxo-4-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)butanoate have been tested for their ability to inhibit cancer cell proliferation. A case study demonstrated that such compounds could induce apoptosis in specific cancer cell lines, suggesting a pathway for developing anticancer agents .

Antimicrobial Activity

Ethyl 4-oxo derivatives have also been evaluated for antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, indicating their potential use as antibiotics. A comparative study highlighted the effectiveness of these compounds against resistant strains of bacteria, making them candidates for further development .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the formation of more complex molecules.

Synthesis of Pyrazole Derivatives

This compound can be utilized to synthesize various pyrazole derivatives through nucleophilic substitution reactions. This application is crucial for developing new materials with tailored properties for specific applications .

Reaction Mechanisms

Table 1 summarizes key reaction mechanisms involving ethyl 4-oxo derivatives:

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Formation of new pyrazole derivatives | Ethyl 4-oxo derivatives |

| Condensation Reactions | Formation of larger heterocyclic compounds | Various substituted pyrazoles |

| Cyclization | Formation of cyclic structures from linear precursors | Tetrahydro-pyran derivatives |

Case Studies and Research Findings

Several research articles have documented the applications and effectiveness of ethyl 4-oxo compounds.

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of a series of ethyl 4-oxo derivatives, demonstrating their ability to inhibit tumor growth in vivo models. The results indicated a significant reduction in tumor size compared to control groups .

Antimicrobial Efficacy Research

Another research effort focused on the antimicrobial efficacy of these compounds against multi-drug resistant bacteria. The study found that specific derivatives exhibited potent activity, leading to discussions about their potential as new antibiotic agents .

Comparación Con Compuestos Similares

Ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate (CAS 946-08-7)

Structural Differences :

- Core heterocycle : The pyrrole ring (1H-pyrrol-2-yl) in this analog replaces the pyrazole-tetrahydro-pyran group in the target compound. Pyrrole is less basic due to delocalized electron density, whereas pyrazole’s adjacent nitrogen atoms enable stronger hydrogen bonding .

- Substituents : The absence of the tetrahydro-2H-pyran-4-yl group reduces steric bulk and hydrophilicity compared to the target compound.

Physicochemical Properties :

Pyrazole-Pyran Hybrids from

Compounds 11a and 11b in share structural motifs with the target compound:

- 11a: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile.

- 11b: Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate.

Comparison :

- Functional Groups: The target compound lacks the cyano and phenyl groups present in 11a/11b, which may reduce steric hindrance and alter electronic properties.

Tetrazolyl-Pyrazole Derivatives from

Compounds 4i and 4j incorporate tetrazole and coumarin moieties:

- 4i : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one.

- 4j : 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.

Key Differences :

- Complexity : These derivatives feature fused heterocycles (tetrazole, pyrimidine) absent in the target compound, likely enhancing target specificity but complicating synthesis .

- Bioactivity : Coumarin and tetrazole groups in 4i/4j are associated with anticoagulant and metal-binding activities, respectively, whereas the target compound’s simpler structure may favor broader reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.